molecular formula C9H7N3 B12968222 5-(Cyanomethyl)-6-methylnicotinonitrile

5-(Cyanomethyl)-6-methylnicotinonitrile

Cat. No.: B12968222
M. Wt: 157.17 g/mol
InChI Key: HDLHNIDFNQTDAT-UHFFFAOYSA-N
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Description

5-(Cyanomethyl)-6-methylnicotinonitrile is a pyridine derivative featuring a cyanomethyl (-CH2CN) group at position 5 and a methyl (-CH3) group at position 5. Its synthesis typically involves multi-component reactions or chlorination steps, as seen in structurally related intermediates .

Properties

Molecular Formula

C9H7N3

Molecular Weight

157.17 g/mol

IUPAC Name

5-(cyanomethyl)-6-methylpyridine-3-carbonitrile

InChI

InChI=1S/C9H7N3/c1-7-9(2-3-10)4-8(5-11)6-12-7/h4,6H,2H2,1H3

InChI Key

HDLHNIDFNQTDAT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)C#N)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyanomethyl)-6-methylnicotinonitrile can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide derivatives . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by overnight stirring at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method is the solvent-free reaction of aryl amines with ethyl cyanoacetate at high temperatures, such as 150°C . This approach allows for the production of cyanoacetanilide derivatives on a larger scale.

Chemical Reactions Analysis

Types of Reactions

5-(Cyanomethyl)-6-methylnicotinonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the nitrile group to other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the reaction of cyanoacetanilide with phenyl isothiocyanate in the presence of potassium hydroxide can lead to the formation of thiophene derivatives .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, the reaction with phenyl isothiocyanate can yield thiophene derivatives .

Mechanism of Action

The mechanism of action of 5-(Cyanomethyl)-6-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to various biochemical effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparative analysis of substituents and functional groups is critical to understanding reactivity, solubility, and biological activity.

Compound Name Substituents Molecular Formula Key Functional Groups CAS Number
5-(Cyanomethyl)-6-methylnicotinonitrile 5-cyanomethyl, 6-methyl C9H7N3 Nitrile, methyl Not provided
2-Chloro-4-(5-chlorothiophen-2-yl)-6-methylnicotinonitrile (Compound 7) 2-chloro, 4-(5-chlorothiophen-2-yl), 6-methyl C11H7Cl2N2S Chloro, thiophene, nitrile Not provided
6-Amino-5-nitropicolinonitrile 6-amino, 5-nitro C7H4N4O2 Amino, nitro, nitrile Not provided
2-Amino-6-methylnicotinonitrile 2-amino, 6-methyl C7H7N3 Amino, methyl, nitrile 84647-20-1
Methyl 6-chloronicotinate 6-chloro, methyl ester C7H6ClNO2 Chloro, ester Not provided
5-Acetyl-2-[(2-chlorophenyl)sulfanyl]-6-methylnicotinonitrile 5-acetyl, 2-(2-chlorophenylsulfanyl), 6-methyl C15H11ClN2OS Acetyl, sulfanyl, chloro, nitrile 303146-65-8

Key Observations :

  • Electron-withdrawing vs. donating groups: The cyanomethyl group in the target compound is electron-withdrawing, similar to the nitro group in 6-Amino-5-nitropicolinonitrile . In contrast, amino groups (e.g., in 2-Amino-6-methylnicotinonitrile ) are electron-donating, altering the pyridine ring's electronic properties.
  • Biological activity : Thiophene and sulfanyl groups (e.g., in Compound 7 and ) may enhance interactions with hydrophobic enzyme pockets, while acetyl groups () could improve metabolic stability.

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